

# Cross-Species Comparative Analysis of AMT-130: Efficacy and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide for researchers and drug development professionals on the preclinical and clinical performance of AMT-130, a gene therapy for Huntington's Disease.

This guide provides a detailed comparison of the efficacy and safety of AMT-130 across various species, from preclinical animal models to human clinical trials. The information is intended to offer an objective overview supported by available experimental data to inform ongoing research and development in the field of gene therapy for neurodegenerative diseases.

### **Efficacy Data Summary**

The efficacy of AMT-130 has been evaluated in multiple species, demonstrating a consistent mechanism of action in lowering the mutant huntingtin (mHTT) protein. The following tables summarize the key quantitative efficacy outcomes observed in mouse models, minipigs, and human clinical trials.

Table 1: Cross-Species Efficacy of AMT-130



| Species            | Model                                                                                                                      | Key Efficacy<br>Endpoints                                             | Results                                                                                                                             |
|--------------------|----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Mouse              | Q175FDN (humanized<br>mouse model)                                                                                         | Mutant Huntingtin<br>(mHTT) Protein<br>Reduction in Neuronal<br>Cells | 68% reduction with a single dose[1]                                                                                                 |
| Striatal Volume    | Dose-dependent increase, preventing atrophy[1]                                                                             |                                                                       |                                                                                                                                     |
| Cognitive Function | Dose-dependent restoration of preference for a known object in a novel location[1]                                         |                                                                       |                                                                                                                                     |
| Minipig            | Transgenic<br>Huntington's Disease<br>Minipig                                                                              | Mutant Huntingtin<br>(mHTT) Protein<br>Lowering in the Brain          | Significant lowering of<br>mHTT protein at 12<br>months post-<br>administration[2]                                                  |
| Biodistribution    | Widespread vector DNA and miHTT transgene distribution in the brain, particularly in areas associated with HD pathology[2] |                                                                       |                                                                                                                                     |
| Human              | Phase I/II Clinical Trial<br>(NCT04120493)                                                                                 | Composite Unified<br>Huntington's Disease<br>Rating Scale<br>(cUHDRS) | 75% slowing of disease progression at 36 months in the high-dose group compared to a propensity scorematched external control[3][4] |



| Total Functional<br>Capacity (TFC)                           | 60% slowing of decline at 36 months in the high-dose group[3][4]                                                                                                                     |
|--------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Neurofilament Light<br>(NfL) in Cerebrospinal<br>Fluid (CSF) | Mean levels were<br>below baseline at 36<br>months in the high-<br>dose group[3]                                                                                                     |
| Total Motor Score<br>(TMS)                                   | Mean improvement of<br>1.8 points at 24<br>months in the low-<br>dose cohort and 2.7<br>points at 12 months in<br>the high-dose cohort<br>compared to a natural<br>history cohort[5] |

## **Safety Data Summary**

The safety profile of AMT-130 has been a critical aspect of its evaluation. Preclinical studies in various animal models and human clinical trials have demonstrated that the treatment is generally well-tolerated.

Table 2: Cross-Species Safety of AMT-130



| Species                  | Study Type                | Key Safety Findings                                                                                                                                                                                                                                                 |
|--------------------------|---------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mouse                    | Preclinical               | Non-selective human HTT lowering was well-tolerated, even in the absence of normal huntingtin protein. Some motor abnormalities were noted.[1]                                                                                                                      |
| Rat & Non-Human Primates | GLP Toxicity Study        | Excellent safety profile with no clinically relevant changes observed after intrastriatal administration.[2]                                                                                                                                                        |
| Human                    | Phase I/II Clinical Trial | Generally well-tolerated with a manageable safety profile.[3] [6] The most common adverse events were related to the surgical administration procedure and were resolved. [3] No new drug-related serious adverse events have been observed since December 2022.[3] |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation of the presented data. Below are summaries of the key experimental protocols used in the evaluation of AMT-130.

#### **AMT-130 Administration**

- Preclinical (Mouse and Minipig): AMT-130 was administered directly into the striatum (caudate and putamen) via MRI-guided convection-enhanced delivery (CED) as a single bilateral injection.[2][7]
- Clinical (Human): In the Phase I/II trial, AMT-130 was administered as a one-time treatment via an MRI-guided injection using a micro-catheter into the caudate and striatum.[8] The procedure required three infusions over an eight-to-ten-hour period.[8]



#### **Efficacy Assessment**

- Mutant Huntingtin (mHTT) Lowering: Assessed in patient-derived neuronal cells and in the brains of animal models post-mortem.[1][2]
- Behavioral and Cognitive Function (Mouse): The novel object recognition test was used to assess cognitive function.[1]
- Brain Imaging (Mouse and Human): Magnetic Resonance Imaging (MRI) was used to assess changes in striatal volume in mice.[1] In humans, various imaging techniques are used as exploratory biomarkers.[9]
- Clinical Rating Scales (Human): The Composite Unified Huntington's Disease Rating Scale (cUHDRS) and Total Functional Capacity (TFC) were key endpoints in the clinical trial to measure disease progression and functional decline.[3][6]
- Biomarker Analysis (Human): Neurofilament light (NfL) levels in the cerebrospinal fluid (CSF) were measured as a biomarker of neurodegeneration.[6]

## **Visualizing the Science Behind AMT-130**

To further clarify the mechanisms and processes involved in the evaluation of AMT-130, the following diagrams illustrate its signaling pathway, a typical experimental workflow, and the logical framework for the cross-species comparison.



Click to download full resolution via product page



Caption: Mechanism of action of AMT-130 in reducing huntingtin protein production.



Click to download full resolution via product page

Caption: A representative experimental workflow for preclinical studies of AMT-130.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 2. uniQure Announces Publications of Preclinical Data for [globenewswire.com]
- 3. uniQure Announces Positive Topline Results from Pivotal Phase I/II Study of AMT-130 in Patients with Huntington's Disease | uniqure BV [uniqure.gcs-web.com]
- 4. Recent results for AMT-130: a step towards treatments that could slow Huntington's disease – European Huntington Association [eurohuntington.org]
- 5. cgtlive.com [cgtlive.com]
- 6. The First Domino Falls: AMT-130 Gene Therapy Slows Huntington's in Landmark Trial HDBuzz [en.hdbuzz.net]
- 7. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 8. vineurology.com [vineurology.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Cross-Species Comparative Analysis of AMT-130: Efficacy and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563116#cross-species-comparison-of-amt-130-efficacy-and-safety]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com